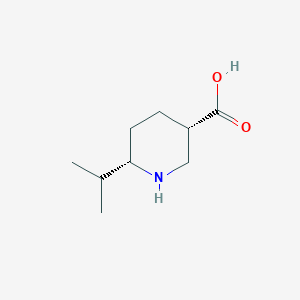
rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis (Rac-PPCA) is a compound of interest in the field of organic and medicinal chemistry. It is a chiral molecule that has two enantiomeric forms: the (3R,6R) and (3S,6S) isomers. Rac-PPCA is a key intermediate in the synthesis of a number of biologically active compounds such as anti-inflammatory agents, antibiotics, and anti-cancer agents. Furthermore, it has been used in the synthesis of several natural products including alkaloids and terpenes.
Mécanisme D'action
The mechanism of action of rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis is not well understood. However, it is believed that the compound acts as a chiral catalyst in the synthesis of a number of biologically active compounds. It is thought that the chiral environment created by the compound allows for the formation of the desired product in high enantiomeric excesses.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis are not well understood. However, it is believed that the compound can act as a chiral catalyst in the synthesis of a number of biologically active compounds. Furthermore, it has been used in the synthesis of several natural products including alkaloids and terpenes, which may have potential medicinal applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis in laboratory experiments is its high efficiency and enantioselectivity. The Sharpless asymmetric dihydroxylation reaction yields high enantiomeric excesses of the desired product. Furthermore, the reaction is highly efficient and can be scaled up for large-scale production. However, the reaction requires the use of expensive reagents and is not suitable for large-scale production.
Orientations Futures
There are a number of potential future directions for the use of rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis. These include the use of the compound in the synthesis of novel biologically active compounds, the use of the compound in the synthesis of chiral building blocks for drug discovery, and the use of the compound in the synthesis of chiral catalysts for asymmetric synthesis. Furthermore, the compound may be used in the development of new drug delivery systems and in the synthesis of novel natural products.
Méthodes De Synthèse
Rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis can be synthesized by a variety of methods, including the Barton-McCombie reaction, the Sharpless asymmetric dihydroxylation, and the asymmetric hydrogenation. The most commonly used method is the Sharpless asymmetric dihydroxylation, which involves the reaction of an alkyl halide with a chiral diol in the presence of a titanium catalyst. This reaction is highly efficient and yields high enantiomeric excesses of the desired product.
Applications De Recherche Scientifique
Rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis has been widely used in the synthesis of a number of biologically active compounds. It has been used in the synthesis of anti-inflammatory agents, antibiotics, and anti-cancer agents. Furthermore, it has been used in the synthesis of several natural products including alkaloids and terpenes. rac-(3R,6R)-6-(propan-2-yl)piperidine-3-carboxylic acid, cis has also been used in the synthesis of chiral building blocks for drug discovery, as well as in the synthesis of chiral catalysts for asymmetric synthesis.
Propriétés
IUPAC Name |
(3S,6S)-6-propan-2-ylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-6(2)8-4-3-7(5-10-8)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIAXIUDHOOQSZ-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@H](CN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac-(3r,6r)-6-(propan-2-yl)piperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

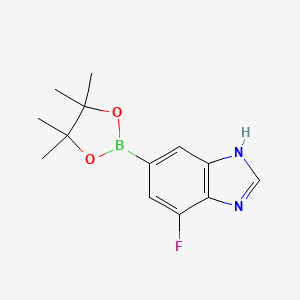

![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)
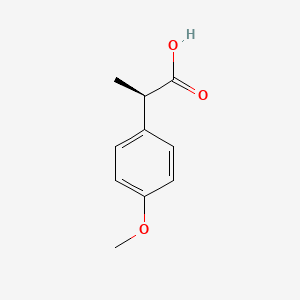
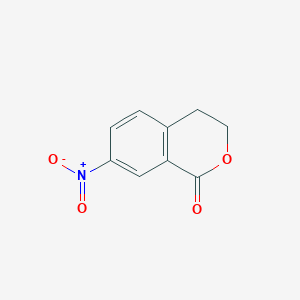
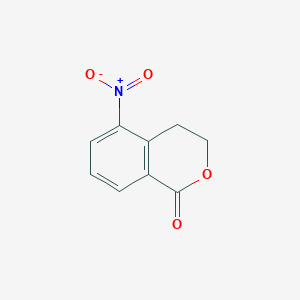
![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)
![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)